molecular formula C16H18N4O5S B3202061 3,5-dimethyl-1-(4-nitrobenzoyl)-4-(pyrrolidine-1-sulfonyl)-1H-pyrazole CAS No. 1020503-28-9

3,5-dimethyl-1-(4-nitrobenzoyl)-4-(pyrrolidine-1-sulfonyl)-1H-pyrazole

Cat. No.: B3202061
CAS No.: 1020503-28-9
M. Wt: 378.4 g/mol
InChI Key: SIBVWFIGKLPNQU-UHFFFAOYSA-N
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Description

The compound 3,5-dimethyl-1-(4-nitrobenzoyl)-4-(pyrrolidine-1-sulfonyl)-1H-pyrazole is a pyrazole derivative featuring a nitrobenzoyl group at position 1, a pyrrolidine sulfonyl moiety at position 4, and methyl substituents at positions 3 and 3. Its molecular formula is C₁₅H₁₈N₄O₄S, with a molecular weight of 350.39 g/mol .

Properties

IUPAC Name

(3,5-dimethyl-4-pyrrolidin-1-ylsulfonylpyrazol-1-yl)-(4-nitrophenyl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18N4O5S/c1-11-15(26(24,25)18-9-3-4-10-18)12(2)19(17-11)16(21)13-5-7-14(8-6-13)20(22)23/h5-8H,3-4,9-10H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SIBVWFIGKLPNQU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NN1C(=O)C2=CC=C(C=C2)[N+](=O)[O-])C)S(=O)(=O)N3CCCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18N4O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

378.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,5-dimethyl-1-(4-nitrobenzoyl)-4-(pyrrolidine-1-sulfonyl)-1H-pyrazole typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the condensation of hydrazine with a 1,3-diketone under acidic or basic conditions.

    Introduction of the Nitrobenzoyl Group: The nitrobenzoyl group can be introduced via an acylation reaction using 4-nitrobenzoyl chloride in the presence of a base such as pyridine.

    Sulfonylation with Pyrrolidine Sulfonyl Chloride: The pyrrolidine sulfonyl group can be added through a sulfonylation reaction using pyrrolidine sulfonyl chloride in the presence of a base like triethylamine.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

3,5-dimethyl-1-(4-nitrobenzoyl)-4-(pyrrolidine-1-sulfonyl)-1H-pyrazole can undergo various chemical reactions, including:

    Oxidation: The nitro group can be further oxidized to form nitroso or other higher oxidation state derivatives.

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride.

    Substitution: The sulfonyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide.

    Reduction: Hydrogen gas with palladium on carbon, sodium borohydride.

    Substitution: Nucleophiles such as amines, thiols, or alcohols.

Major Products

    Oxidation: Formation of nitroso derivatives.

    Reduction: Formation of amino derivatives.

    Substitution: Formation of substituted pyrazole derivatives.

Scientific Research Applications

3,5-dimethyl-1-(4-nitrobenzoyl)-4-(pyrrolidine-1-sulfonyl)-1H-pyrazole has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anti-inflammatory properties.

    Medicine: Investigated for its potential as a pharmaceutical intermediate.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3,5-dimethyl-1-(4-nitrobenzoyl)-4-(pyrrolidine-1-sulfonyl)-1H-pyrazole depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The nitrobenzoyl and sulfonyl groups can play a role in binding to these targets, while the pyrazole ring may be involved in the overall molecular recognition process.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations in Pyrazole Derivatives

Pyrazole derivatives exhibit diverse biological and physicochemical properties depending on substituents. Below is a comparative analysis with key analogs:

Compound Name Molecular Formula Substituents Key Properties/Applications References
Target Compound C₁₅H₁₈N₄O₄S 4-Nitrobenzoyl, pyrrolidine-1-sulfonyl, 3,5-dimethyl High polarity, enzyme inhibition potential
3-(4-Fluorophenyl)-5-phenyl-4,5-dihydro-1H-pyrazole-1-carbaldehyde C₁₆H₁₃FN₂O 4-Fluorophenyl, carbaldehyde, dihydro-pyrazole Confirmed crystal structure, antimicrobial
1-Methyl-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)-5-(trifluoromethyl)-1H-pyrazole C₁₁H₁₆BF₃N₂O₂ Tetramethyl dioxaborolan, trifluoromethyl Suzuki coupling applications
Methyl 6-O-(4-Nitrobenzoyl)-α-D-glucopyranoside C₁₄H₁₅NO₉ 4-Nitrobenzoyl, glucopyranoside Modified solubility, glycoside linkage
1-(Difluoromethyl)-3,5-dimethyl-N-[3-(4-nitro-1H-pyrazol-1-yl)propyl]-1H-pyrazole-4-sulfonamide C₁₂H₁₆F₂N₆O₄S Difluoromethyl, sulfonamide, nitropropyl Pharmacological activity (e.g., protease inhibition)

Physicochemical and Electronic Properties

  • Solubility : The pyrrolidine sulfonyl group improves aqueous solubility relative to lipophilic dioxaborolan-containing analogs (e.g., boronates in ). However, the nitro group may reduce solubility compared to fluorine-substituted dihydro-pyrazoles .

Biological Activity

3,5-Dimethyl-1-(4-nitrobenzoyl)-4-(pyrrolidine-1-sulfonyl)-1H-pyrazole is a synthetic compound that belongs to the pyrazole family, known for its diverse biological activities. This article delves into the compound's biological activity, synthesis methods, and relevant research findings.

Chemical Structure and Properties

The compound features:

  • Pyrazole ring : A five-membered ring containing two nitrogen atoms.
  • Dimethyl substitution : At positions 3 and 5 of the pyrazole ring.
  • Nitro-substituted benzoyl group : At position 1, which enhances reactivity.
  • Pyrrolidine sulfonyl group : At position 4, contributing to its biological interactions.

These structural characteristics are critical as they influence the compound's pharmacological properties.

The biological activity of this compound can be attributed to its ability to interact with various molecular targets. The nitrobenzoyl group can inhibit specific enzymes and proteins, while the sulfonyl group may facilitate strong interactions with biological molecules. This dual action enhances its therapeutic potential across multiple applications.

Anti-inflammatory Activity

Research has shown that derivatives of pyrazole, including this compound, exhibit significant anti-inflammatory properties. For instance, compounds similar to this one have demonstrated inhibitory effects on tumor necrosis factor (TNF-α) and interleukin-6 (IL-6), which are critical mediators in inflammatory processes .

Anticancer Properties

Studies indicate that pyrazole derivatives can possess anticancer activities. The unique combination of functional groups in this compound may enhance its efficacy against various cancer cell lines by inducing apoptosis or inhibiting cell proliferation.

Antimicrobial Activity

Compounds in the pyrazole class have shown promising results against bacterial strains such as E. coli and Staphylococcus aureus. The presence of the pyrrolidine sulfonyl group may play a role in enhancing antimicrobial activity by disrupting bacterial cell wall synthesis or function .

Comparative Analysis

A comparison with related compounds highlights the unique aspects of this compound:

Compound NameStructural FeaturesBiological ActivityUnique Aspects
4-MethylpyrazoleMethyl at position 4AntifungalSimpler structure
3-AcetylpyrazoleAcetyl at position 3Anti-inflammatoryLacks additional substituents
4-AminoantipyrineAmino at position 4AnalgesicDifferent functional group profile
5-PyrazolylthiazolesFused with thiazolesAnticancerDifferent fused ring system

This table illustrates how the unique combination of functional groups in the compound may enhance its biological activity compared to simpler analogs.

Case Studies and Research Findings

Several studies have explored the biological activities associated with pyrazole derivatives:

  • Anti-inflammatory Studies : A series of pyrazole compounds were tested for their ability to inhibit TNF-α and IL-6 production. Results indicated that certain derivatives displayed significant anti-inflammatory effects comparable to established drugs like dexamethasone .
  • Antimicrobial Testing : Research evaluated various pyrazole derivatives against a range of bacterial strains. Compounds were assessed for their Minimum Inhibitory Concentration (MIC) values, revealing promising antimicrobial properties .
  • Anticancer Evaluations : Investigations into the anticancer potential of pyrazole derivatives showed that some compounds could effectively induce apoptosis in cancer cell lines, suggesting a mechanism involving cell cycle arrest and programmed cell death .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3,5-dimethyl-1-(4-nitrobenzoyl)-4-(pyrrolidine-1-sulfonyl)-1H-pyrazole
Reactant of Route 2
Reactant of Route 2
3,5-dimethyl-1-(4-nitrobenzoyl)-4-(pyrrolidine-1-sulfonyl)-1H-pyrazole

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